molecular formula C19H20N2O5 B389035 Pentyl 2-({4-nitrobenzoyl}amino)benzoate

Pentyl 2-({4-nitrobenzoyl}amino)benzoate

Cat. No.: B389035
M. Wt: 356.4g/mol
InChI Key: ZZHLAWZRNVLEKM-UHFFFAOYSA-N
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Description

Pentyl 2-({4-nitrobenzoyl}amino)benzoate is a synthetic ester derivative characterized by a benzoate backbone functionalized with a 4-nitrobenzoylamino group at the 2-position and a pentyl ester group. This compound belongs to a class of aromatic amides/esters designed for applications in pharmaceutical intermediates and bioactive molecule synthesis. Its structure combines nitro groups (electron-withdrawing) and ester/amide linkages, which influence solubility, stability, and reactivity.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4g/mol

IUPAC Name

pentyl 2-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-2-3-6-13-26-19(23)16-7-4-5-8-17(16)20-18(22)14-9-11-15(12-10-14)21(24)25/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,22)

InChI Key

ZZHLAWZRNVLEKM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Parameters

The following table compares Pentyl 2-({4-nitrobenzoyl}amino)benzoate with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Solubility (DMSO) Biological Activity/Application
This compound C₁₉H₂₀N₂O₅ Pentyl ester (O), 4-nitrobenzoyl (C-2) 356.38 Moderate (~10 mM) Intermediate for ARV-110 synthesis†
Methyl 2-({4-nitrobenzoyl}amino)benzoate C₁₅H₁₂N₂O₅ Methyl ester (O) 300.27 High (>20 mM) Derivatization studies
Ethyl 4-[[4-[Bis(2-chloroethyl)amino]-2-methyl-phenyl]methyleneamino]benzoate C₂₁H₂₃Cl₂N₃O₂ Ethyl ester (O), chloroethyl groups 428.33 Low (<5 mM) Anticancer candidate (alkylating agent)
4-((5-(2-(tert-Butoxy)-2-oxoethoxy)pentyl)amino)benzoic acid C₁₉H₂₈N₂O₆ tert-Butyl ester, oxoethoxy chain 380.42 Moderate (~8 mM) Intermediate for PROTACs (e.g., ARV-110)

Inferred from , which describes pentyl-linked intermediates for ARV-110, a prostate cancer drug.

Key Findings from Comparative Studies

Solubility and Lipophilicity :

  • The pentyl ester exhibits lower solubility in polar solvents compared to its methyl analog due to increased lipophilicity from the longer alkyl chain. This property may enhance membrane permeability but reduce aqueous stability .
  • The ethyl ester with chloroethyl groups shows the lowest solubility, attributed to hydrophobic and bulky substituents .

Synthetic Utility :

  • Methyl and pentyl esters are preferred intermediates for PROTACs (Proteolysis-Targeting Chimeras) due to their ease of functionalization. For example, the pentyl variant is used in ARV-110 synthesis via tert-butoxy-mediated coupling .
  • The tert-butyl ester analog (C₁₉H₂₈N₂O₆) demonstrates superior stability under acidic conditions, making it suitable for multi-step syntheses .

Biological Activity: Methyl 2-({4-nitrobenzoyl}amino)benzoate has been tested in preliminary antibacterial assays, showing moderate activity against E. coli (MIC = 32 µg/mL) . Ethyl derivatives with bis(chloroethyl)amino groups exhibit alkylating activity, mimicking nitrogen mustards in cancer therapy .

Thermal and Crystallographic Properties: The methyl analog crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonds stabilizing the nitrobenzoyl-amino group . No such data exists for the pentyl variant, but its bulkier ester may disrupt crystalline packing.

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